2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide typically involves multiple steps, starting from readily available precursors. The process often includes chlorination reactions, cyclization, and oxidation steps under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and output. Safety measures are also implemented to handle the hazardous nature of some of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the sulfur dioxide group.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-1H-4,7-methano-inden-8-one
- Tetrachlorophthalic anhydride
- Chloranil
Uniqueness
Compared to similar compounds, 2,3,5,6-Tetrachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide stands out due to its specific structural features and the presence of both chlorine and sulfur dioxide groups
Properties
CAS No. |
93457-04-6 |
---|---|
Molecular Formula |
C9H8Cl4O2S |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
4,5,8,9-tetrachloro-3λ6-thiatricyclo[5.2.1.02,6]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C9H8Cl4O2S/c10-5-2-1-3(6(5)11)8-4(2)7(12)9(13)16(8,14)15/h2-6,8H,1H2 |
InChI Key |
IAAIMLVERBCNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2Cl)Cl)S(=O)(=O)C(=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.